molecular formula C12H16ClN3O2 B1420463 Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate CAS No. 34750-24-8

Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate

Cat. No.: B1420463
CAS No.: 34750-24-8
M. Wt: 269.73 g/mol
InChI Key: BNEXRBHAQPGEGU-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a pyrimidine ring substituted with a chloro group at the 4-position and a piperidin-1-YL group at the 2-position, along with an ethyl carboxylate group at the 5-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethyl cyanoacetate, piperidine, and chloroacetic acid.

  • Reaction Steps:

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents at the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different chemical and physical properties.

  • Substitution Products:

Biochemical Analysis

Biochemical Properties

Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cAMP-phosphodiesterase, where it acts as an inhibitor . This inhibition can lead to increased levels of cAMP, which in turn can affect various cellular processes. Additionally, this compound supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . It also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, which is crucial for maintaining vascular health .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the PI3K-PKB-mTOR signaling pathway, which is essential for cell proliferation and survival . By modulating this pathway, this compound can promote or inhibit cell growth depending on the context. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it binds to cAMP-phosphodiesterase, inhibiting its activity and resulting in increased cAMP levels . This increase in cAMP can activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cellular function . Additionally, this compound can interact with other enzymes and proteins, modulating their activity and influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable at room temperature, but its long-term effects on cellular function can vary depending on the experimental conditions . In in vitro studies, the compound has been observed to maintain its activity over extended periods, while in in vivo studies, its effects may diminish over time due to metabolic degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and survival . At higher doses, it can have toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, the compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate various cellular processes .

Scientific Research Applications

Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be utilized in biological studies to investigate its effects on various biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases.

  • Industry: The compound is used in the chemical industry for the synthesis of other valuable chemicals and materials.

Comparison with Similar Compounds

Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrimidine derivatives, such as Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride and 4-chloro-N-(2-phenyl-2-piperidin-1-yl-ethyl)-benzenesulfonamide.

  • Uniqueness: The presence of the ethyl carboxylate group at the 5-position distinguishes this compound from other similar compounds, potentially leading to different chemical and biological properties.

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Properties

IUPAC Name

ethyl 4-chloro-2-piperidin-1-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-2-18-11(17)9-8-14-12(15-10(9)13)16-6-4-3-5-7-16/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEXRBHAQPGEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674802
Record name Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34750-24-8
Record name Ethyl 4-chloro-2-(1-piperidinyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34750-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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